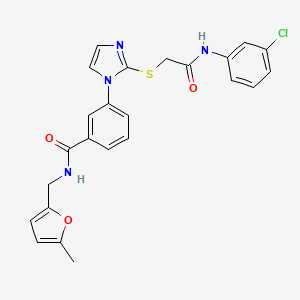

1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the papers. For instance, paper describes the synthesis of brominated biindenylidenedione derivatives, which are structurally related to the compound of interest. Similarly, paper outlines the total synthesis of a naturally occurring brominated benzene derivative, which could offer insights into the synthetic strategies that might be applicable to "1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene". Paper presents the synthesis of a brominated benzene with a long alkyl chain, showcasing the versatility of bromination reactions in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity and properties. Paper discusses the crystal structures of dibromo bis(phenylalkoxy)benzene derivatives, which could be structurally similar to the compound . The analysis of crystal packing interactions, such as C–Br...π(arene) and Br...Br interactions, provides valuable information on how bromine substituents affect the overall molecular conformation.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, leveraging the bromine atom as a reactive site. Paper explores the use of a brominated benzene as a starting material for organometallic synthesis, indicating the potential for "this compound" to participate in similar reactions. Paper introduces a novel bromination agent for aromatic compounds, which could be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. Paper investigates the photochromic and photomagnetic properties of synthesized compounds, suggesting that bromination can significantly alter the properties of benzene rings. Paper examines the structure and conformational analysis of a bis(bromomethyl) compound, which could provide insights into the conformational preferences of "this compound".

科学的研究の応用

Organometallic Synthesis

- Selective Route to 1,5-Dihydropolyalkylated s-Indacenes : This compound has been utilized in the creation of 1,5-dihydropolyalkylated s-indacenes. The process involves alkylation and cycloelimination steps, leading to the formation of diketones which are precursors to s-indacenes. These compounds show promise in organometallic synthesis due to their structural characteristics (Dahrouch et al., 2001).

Materials Science

- Synthesis of Photovoltaic Materials : The compound is used in the synthesis of novel 1,4-bis(alkynyl)benzene derivatives. These derivatives are considered potential materials for photovoltaic applications due to their optical properties, as demonstrated in studies involving UV-Vis spectroscopy and fluorescence spectra (Zhang et al., 2020).

Crystallography

- Structural Studies in Crystallography : The compound contributes to understanding molecular structures in crystallography. For instance, derivatives like 1-bromo-3,5-bis(trifluoromethyl)benzene help in studying crystal structures and supramolecular interactions, such as hydrogen bonding and π–π interactions (Stein et al., 2015).

Photochromic and Photomagnetic Properties

- Study of Photochromic Behavior : Research on multifunctional mononuclear bisthienylethene-cobalt(II) complexes has shown that derivatives of 1-Bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene exhibit photochromic behavior. These findings are significant in the development of materials with light-sensitive properties (Cao et al., 2015).

Polymer Science

- Creation of High Molecular Weight Polymers : The compound is instrumental in synthesizing high molecular weight, high-spin organic polymers. These polymers are characterized by solvent solubility and film formability, making them significant in polymer science (Kurata et al., 2007).

Catalysis

- Catalyst in Carbon-Carbon Bond Formation : The compound has been used in the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes, acting as a catalyst for carbon-carbon bond formation. This catalytic activity is crucial in organic synthesis and material science (Fossey & Richards, 2004).

Photovoltaic Devices

- Application in Photovoltaic Devices : It is used in the development of main-chain fullerene polymers, demonstrating significant potential in photovoltaic devices. These polymers exhibit unique solid-state behaviors and electronic activity, which are key in advancing solar energy technologies (Hiorns et al., 2009).

Safety and Hazards

特性

IUPAC Name |

1-bromo-2,3-dimethyl-4,5-bis(phenylmethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO2/c1-16-17(2)22(25-15-19-11-7-4-8-12-19)21(13-20(16)23)24-14-18-9-5-3-6-10-18/h3-13H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFCCTYVJZGEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)

![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2504148.png)

![N-[3-(4-Methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]prop-2-enamide](/img/structure/B2504153.png)